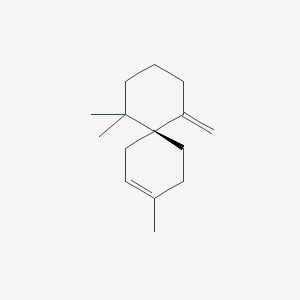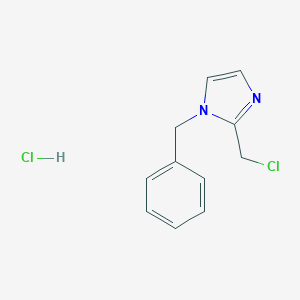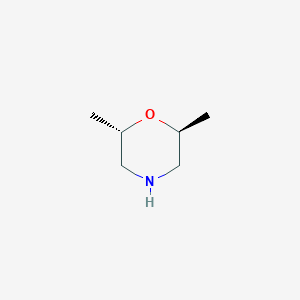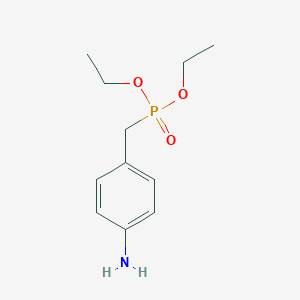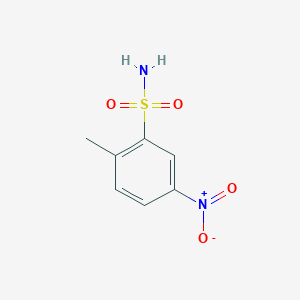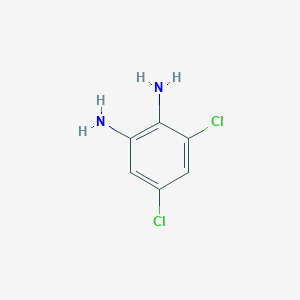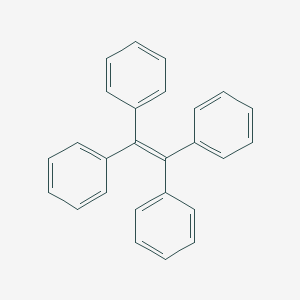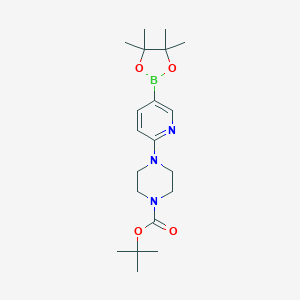
Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate
Vue d'ensemble
Description
The compound "Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate" is a chemical entity that appears to be related to a class of compounds that are intermediates in the synthesis of biologically active molecules. These compounds typically contain a piperazine ring, which is a common feature in pharmaceuticals, and a tert-butyl group, which is often used as a protecting group in organic synthesis. The presence of a dioxaborolane moiety suggests potential use in Suzuki coupling reactions, a type of cross-coupling reaction that forms carbon-carbon bonds and is widely used in the pharmaceutical industry.
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-step reactions starting from simple precursors. For example, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was achieved through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate . Similarly, other piperazine derivatives have been synthesized through condensation reactions or by amination using catalysts like CuI . These methods highlight the versatility of piperazine derivatives in chemical synthesis and their potential as intermediates for further chemical transformations.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed using spectroscopic methods such as NMR, LCMS, and IR, as well as X-ray crystallography. For instance, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined using X-ray diffraction, revealing typical bond lengths and angles for this type of compound . The molecular structures of these compounds can exhibit different shapes and conformations, such as linear or L-shaped, which can influence their intermolecular interactions and crystal packing .
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions due to their functional groups. The presence of a dioxaborolane moiety in the compound suggests its utility in Suzuki coupling reactions, which are pivotal in constructing carbon-carbon bonds in complex organic molecules . Additionally, the piperazine ring can be involved in reactions such as amination, as seen in the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. X-ray diffraction studies provide insights into the crystal packing and intermolecular interactions, which can affect the compound's solubility and stability . The presence of tert-butyl groups can increase steric hindrance, affecting the reactivity of the compound . Spectroscopic studies, including NMR and IR, are essential for determining the purity and identity of these compounds .
Applications De Recherche Scientifique
-
Synthesis of Biologically Active Compounds
- This compound is similar to tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate , which is an important intermediate in many biologically active compounds such as crizotinib .
- The synthesis process involves multiple steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate .
- The specific results or outcomes of this synthesis process are not provided in the source .
-
Crystal Structure and DFT Study
- A study has been conducted on a similar compound, focusing on its crystal structure and Density Functional Theory (DFT) analysis .
- The methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .
- The specific results or outcomes of this study are not provided in the source .
-
Chemical Synthesis
- This compound is similar to tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate , which is used in the synthesis of various chemical compounds .
- The synthesis process involves multiple steps, starting from different starting materials .
- The specific results or outcomes of this synthesis process are not provided in the source .
-
Pharmaceutical Research
- A similar compound, tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate, is an important intermediate in many biologically active compounds such as crizotinib .
- The synthesis process involves multiple steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as starting material .
- The specific results or outcomes of this synthesis process are not provided in the source .
-
Chemical Synthesis
- This compound is similar to tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate , which is used in the synthesis of various chemical compounds .
- The synthesis process involves multiple steps, starting from different starting materials .
- The specific results or outcomes of this synthesis process are not provided in the source .
-
Pharmaceutical Research
- A similar compound, tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate, is an important intermediate in many biologically active compounds such as crizotinib .
- The synthesis process involves multiple steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as starting material .
- The specific results or outcomes of this synthesis process are not provided in the source .
Propriétés
IUPAC Name |
tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32BN3O4/c1-18(2,3)26-17(25)24-12-10-23(11-13-24)16-9-8-15(14-22-16)21-27-19(4,5)20(6,7)28-21/h8-9,14H,10-13H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUBVPJWWYYRLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584676 | |
| Record name | tert-Butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate | |
CAS RN |
496786-98-2 | |
| Record name | tert-Butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2yl]-1-piperazinecarboxylic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



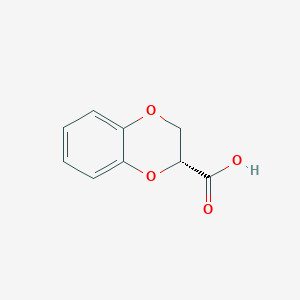
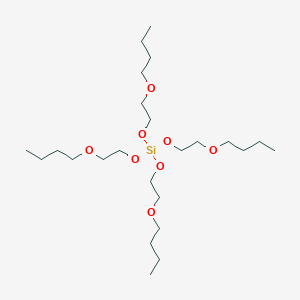
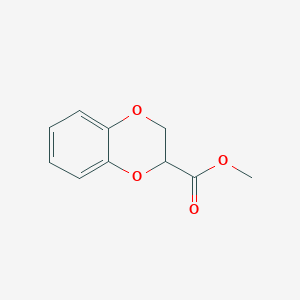
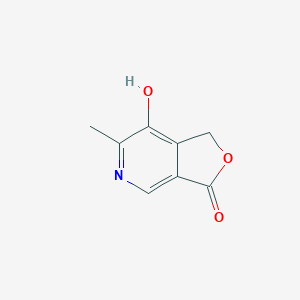
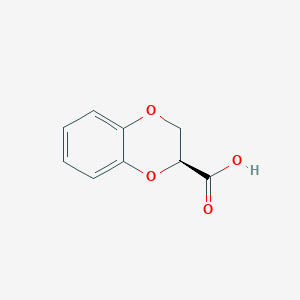
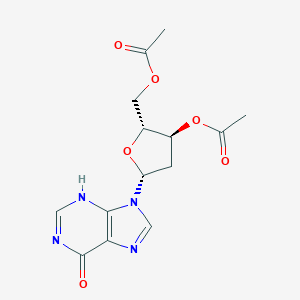
![2-(Piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B103876.png)
